molecular formula C17H16FN3S B14155964 1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione CAS No. 449773-37-9

1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione

Cat. No.: B14155964
CAS No.: 449773-37-9
M. Wt: 313.4 g/mol
InChI Key: UYEWESFPTVLZDS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common synthetic route involves the base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst . This reaction selectively produces the thiopropargylated triazole in high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione undergoes various chemical reactions, including:

Common reagents used in these reactions include propargyl bromide, sodium bicarbonate, and copper(II) sulfate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase IV and dihydrofolate reductase . These interactions disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

449773-37-9

Molecular Formula

C17H16FN3S

Molecular Weight

313.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione

InChI

InChI=1S/C17H16FN3S/c18-14-9-7-13(8-10-14)16-19-11-4-12-20(19)17(22)21(16)15-5-2-1-3-6-15/h1-3,5-10,16H,4,11-12H2

InChI Key

UYEWESFPTVLZDS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(N(C(=S)N2C1)C3=CC=CC=C3)C4=CC=C(C=C4)F

solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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